molecular formula C20H18F3N3O4 B3644891 1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B3644891
M. Wt: 421.4 g/mol
InChI Key: KMYZQVJWCPHVEQ-UHFFFAOYSA-N
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Description

1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a nitrobenzoyl group, a trifluoromethylphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the introduction of the nitrobenzoyl and trifluoromethylphenyl groups onto the piperidine ring. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas and palladium catalysts.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Coupling Reactions:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases, and nucleophiles. Major products formed from these reactions include amine derivatives, substituted aromatic compounds, and complex organic structures .

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Properties

IUPAC Name

1-(4-nitrobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c21-20(22,23)15-3-5-16(6-4-15)24-18(27)13-9-11-25(12-10-13)19(28)14-1-7-17(8-2-14)26(29)30/h1-8,13H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZQVJWCPHVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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